Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate
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Overview
Description
Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate is an organic compound with the molecular formula C12H13F3O4 and a molecular weight of 278.23 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoate ester. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate typically involves the esterification of 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate
Reduction: Formation of 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanol
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate: Contains a chloro group instead of a trifluoromethoxy group.
Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate: Contains a nitro group instead of a trifluoromethoxy group.
These comparisons highlight the unique characteristics of this compound, particularly the influence of the trifluoromethoxy group on its chemical and physical properties .
Properties
Molecular Formula |
C12H13F3O4 |
---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O4/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)19-12(13,14)15/h3-6,10,16H,2,7H2,1H3 |
InChI Key |
XNYJVYHJEQLWBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC(F)(F)F)O |
Origin of Product |
United States |
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